molecular formula C13H14ClN3O2 B11846173 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine

Katalognummer: B11846173
Molekulargewicht: 279.72 g/mol
InChI-Schlüssel: FCITYGJYRZRKCY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is a chemical compound with the molecular formula C13H14ClN3O2 and a molecular weight of 279.72 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a chloro group at the 5-position and a 3,4-dimethoxybenzyl group at the N-position. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine typically involves the reaction of 5-chloropyrimidine-2-amine with 3,4-dimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce complex aromatic compounds.

Wissenschaftliche Forschungsanwendungen

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine has several scientific research applications:

Wirkmechanismus

The mechanism of action of 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cellular processes, leading to therapeutic effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Chloro-N-(3,4-dimethoxyphenyl)pyrimidin-2-amine
  • 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-4-amine
  • 5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-ol

Uniqueness

5-Chloro-N-(3,4-dimethoxybenzyl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its lipophilicity, allowing it to interact more effectively with lipid environments and cellular membranes . This unique structure makes it a valuable compound for various research and industrial applications.

Eigenschaften

Molekularformel

C13H14ClN3O2

Molekulargewicht

279.72 g/mol

IUPAC-Name

5-chloro-N-[(3,4-dimethoxyphenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C13H14ClN3O2/c1-18-11-4-3-9(5-12(11)19-2)6-15-13-16-7-10(14)8-17-13/h3-5,7-8H,6H2,1-2H3,(H,15,16,17)

InChI-Schlüssel

FCITYGJYRZRKCY-UHFFFAOYSA-N

Kanonische SMILES

COC1=C(C=C(C=C1)CNC2=NC=C(C=N2)Cl)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.